molecular formula C19H18ClN3O B14175245 (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone CAS No. 923296-25-7

(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone

Cat. No.: B14175245
CAS No.: 923296-25-7
M. Wt: 339.8 g/mol
InChI Key: GZAWUESYAPVMDW-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the pyridine-substituted piperidine using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a bromine atom instead of chlorine.

    (6-Fluoro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a fluorine atom instead of chlorine.

    (6-Methyl-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a methyl group instead of chlorine.

Uniqueness

(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications

Properties

CAS No.

923296-25-7

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H18ClN3O/c20-15-1-2-16-17(12-22-18(16)11-15)19(24)23-9-5-14(6-10-23)13-3-7-21-8-4-13/h1-4,7-8,11-12,14,22H,5-6,9-10H2

InChI Key

GZAWUESYAPVMDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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